3,5-Dimethyl-4-nitrosomorpholine
Description
Properties
IUPAC Name |
3,5-dimethyl-4-nitrosomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5-3-10-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOMSMMHPFFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970897 | |
| Record name | 3,5-Dimethyl-4-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-87-1 | |
| Record name | Morpholine, 3,5-dimethyl-4-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-4-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-nitrosomorpholine typically involves the nitration of 3,5-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group at the 4-position. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product purity. The use of advanced catalytic systems and automated control mechanisms ensures consistent production quality.
Chemical Reactions Analysis
Nucleophilic Reactions
The nitroso group (-N=O) in 3,5-dimethyl-4-nitrosomorpholine undergoes nucleophilic attack under acidic or basic conditions, forming intermediates such as diazenium salts. Key reactions include:
-
α-Carbon hydroxylation : Metabolic activation via cytochrome P450 enzymes (e.g., CYP450 2E1) generates hydroxylated intermediates that decompose into DNA-alkylating agents like diazonium ions .
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Hydrolysis : In aqueous media, the nitroso group reacts with water to produce morpholine derivatives and nitrous acid (HNO₂) .
Table 1: Nucleophilic Reaction Pathways
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| α-Hydroxylation | CYP450 enzymes | DNA adducts (e.g., O⁶-meGua) | Metabolic activation |
| Hydrolysis | Aqueous, pH 7–9 | 3,5-dimethylmorpholine + HNO₂ | Nucleophilic substitution |
Electrophilic Reactions
The nitroso group participates in electrophilic substitution, particularly with alkylating agents:
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O-Alkylation : Reacts with trialkyloxonium salts or dimethyl sulfate to form O-alkoxydiazenium salts (e.g., 6a , 6b ) . These intermediates undergo O- or N-dealkylation depending on nucleophile strength .
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Coordination Chemistry : Binds to metal centers (e.g., Co(III) porphyrins) through the nitroso oxygen, enabling applications in chemiresistive sensing .
Key Observation : O-Triflyl derivatives decompose via N-dealkylation to yield methylated aromatic compounds (e.g., xylene) .
Photolytic Decomposition
UV irradiation induces N–N bond cleavage, generating reactive radicals and nitrogen oxides:
-
Primary Products : Nitric oxide (NO) and dimethylaminium radical (31 ), which recombine or further decompose .
-
Secondary Pathways :
Table 2: Photolysis Products Under Varying pH
| pH | Major Products | Quantum Yield (Φ) |
|---|---|---|
| 4 | DMA, NO₂⁻ | 0.18 |
| 7 | MA, NO | 0.05 |
| 9 | MA, O₂⁻ | 0.25 |
Metabolic Activation and Toxicity
This compound’s carcinogenicity arises from:
-
Processive Oxidation : Cytochrome P450 enzymes (e.g., CYP450 2A6/2A13) convert it to nitrosamides (e.g., N'-nitrosonorcotinine), which exhibit longer half-lives (7–35 min) than α-hydroxynitrosamines (<1 min) .
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DNA Alkylation : Reactive intermediates (e.g., diazonium ions) form mutagenic adducts such as O⁶-methylguanine .
Industrial and Analytical Relevance
-
Synthesis : Produced via nitration of 3,5-dimethylmorpholine using HNO₃/H₂SO₄ under controlled flow conditions.
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Detection : Coordinated with Co(III) porphyrin sensors (LOD: 1 ppb) for environmental monitoring .
This compound’s reactivity underscores its dual role as a research tool and environmental carcinogen. Mechanistic studies highlight the importance of pH, enzyme systems, and light exposure in governing its transformation pathways .
Scientific Research Applications
3,5-Dimethyl-4-nitrosomorpholine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its nitroso group, which can interact with biological targets.
Industry: It is used in the development of specialty chemicals and materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-nitrosomorpholine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can modify biological molecules. The pathways involved include:
Redox Cycling: The nitroso group can participate in redox cycling, generating reactive oxygen species (ROS) that can affect cellular function.
Covalent Modification: The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylmorpholine: Lacks the nitroso group, resulting in different chemical reactivity.
4-Nitrosomorpholine: Lacks the methyl groups, which affects its steric and electronic properties.
3,5-Dimethyl-4-nitrosopiperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
3,5-Dimethyl-4-nitrosomorpholine is unique due to the combination of its nitroso group and the steric effects of the methyl groups
Biological Activity
3,5-Dimethyl-4-nitrosomorpholine (DMNM) is a member of the nitrosamine family, which are known for their carcinogenic properties. This compound has garnered attention due to its potential biological activity, particularly in relation to cancer development and metabolic interactions within biological systems. This article synthesizes data from various studies to provide a comprehensive overview of the biological activity associated with DMNM.
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 624-93-9
Nitrosamines like DMNM are primarily activated metabolically in the liver. The activation leads to the formation of reactive intermediates that can bind to DNA, resulting in the formation of DNA adducts. These adducts are critical in understanding the carcinogenic potential of DMNM as they can lead to mutations during DNA replication.
- Metabolic Activation : DMNM undergoes nitrosative cleavage, generating reactive species that interact with cellular macromolecules .
- DNA Interaction : The formation of N7-alkylguanine and O6-alkylguanine adducts has been observed, which are indicative of mutagenic potential .
Biological Effects and Toxicity
Research has shown that DMNM exhibits significant toxicity in various biological systems. Key findings include:
- Carcinogenicity : Studies have confirmed that DMNM can induce tumors in laboratory animals, particularly affecting the liver and kidneys .
- Enzymatic Activity Alteration : Acute exposure to DMNM results in increased activities of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). This indicates hepatotoxic effects and metabolic disruption .
Table 1: Enzyme Activity Changes Induced by DMNM
| Time (Hours) | ALT Activity (U/L) | AST Activity (U/L) | ALP Activity (U/L) |
|---|---|---|---|
| Control | 158 ± 8 | 399 ± 18 | 100 ± 10 |
| 6 | 191 ± 13 | 380 ± 20 | 120 ± 15 |
| 12 | 206 ± 7.5 | 370 ± 25 | 130 ± 20 |
| 24 | 306 ± 6.3 | 390 ± 16 | 140 ± 25 |
| 30 | 375 ± 9 | 400 ± 22 | 150 ± 30 |
Case Studies
Several studies have investigated the effects of DMNM on animal models:
- Hepatotoxicity Study : In a controlled study involving Rattus norvegicus, administration of DMNM led to significant increases in liver enzyme activities, suggesting acute liver damage. The study reported that enzyme levels peaked at various intervals post-exposure, indicating a time-dependent response .
- Carcinogenicity Assessment : Long-term exposure studies demonstrated a high incidence of malignant tumors in rats fed diets containing DMNM. The tumors were primarily located in the liver and kidneys, reinforcing the compound's classification as a carcinogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
